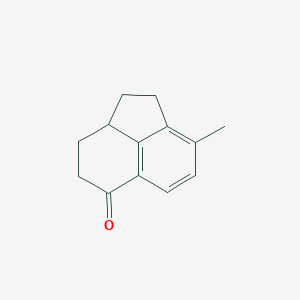silane CAS No. 62943-07-1](/img/structure/B14515169.png)
[(2-Methoxyphenoxy)methyl](trimethyl)silane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2-Methoxyphenoxy)methylsilane is an organosilicon compound with the molecular formula C10H16OSi. It is characterized by the presence of a trimethylsilyl group attached to a 2-methoxyphenoxy methyl group. This compound is used in various chemical reactions and has applications in scientific research and industry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
(2-Methoxyphenoxy)methylsilane can be synthesized through the reaction of 2-methoxyphenol with chloromethyltrimethylsilane in the presence of a base such as sodium hydroxide. The reaction typically occurs in an organic solvent like dichloromethane at room temperature. The reaction mechanism involves the nucleophilic substitution of the hydroxyl group in 2-methoxyphenol by the chloromethyl group, resulting in the formation of (2-Methoxyphenoxy)methylsilane.
Industrial Production Methods
In industrial settings, the production of (2-Methoxyphenoxy)methylsilane follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. Industrial production may involve continuous flow reactors and automated systems to control reaction parameters such as temperature, pressure, and reactant concentrations.
Analyse Des Réactions Chimiques
Types of Reactions
(2-Methoxyphenoxy)methylsilane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding silanols or siloxanes.
Reduction: Reduction reactions can convert the compound into simpler silanes.
Substitution: The trimethylsilyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Nucleophiles like amines or alcohols can be used to replace the trimethylsilyl group.
Major Products
Oxidation: Silanols and siloxanes.
Reduction: Simpler silanes.
Substitution: Compounds with new functional groups replacing the trimethylsilyl group.
Applications De Recherche Scientifique
(2-Methoxyphenoxy)methylsilane has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis, particularly in the protection of hydroxyl groups.
Biology: Employed in the modification of biomolecules for analytical studies.
Medicine: Investigated for potential use in drug delivery systems.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of (2-Methoxyphenoxy)methylsilane involves its ability to act as a protecting group for hydroxyl functionalities. The trimethylsilyl group provides steric hindrance, preventing unwanted reactions at the protected site. This allows for selective reactions to occur at other positions in the molecule. The compound can be deprotected under mild acidic or basic conditions, releasing the original hydroxyl group.
Comparaison Avec Des Composés Similaires
Similar Compounds
Trimethylsilane: An organosilicon compound with the formula (CH3)3SiH, used in similar applications but with different reactivity.
(4-Methoxyphenoxy)methyl(trimethyl)silane: A structural isomer with the methoxy group in the para position, exhibiting different chemical properties.
Uniqueness
(2-Methoxyphenoxy)methylsilane is unique due to the presence of the methoxy group in the ortho position, which influences its reactivity and steric properties. This makes it particularly useful in specific synthetic applications where regioselectivity is important.
Propriétés
Numéro CAS |
62943-07-1 |
|---|---|
Formule moléculaire |
C11H18O2Si |
Poids moléculaire |
210.34 g/mol |
Nom IUPAC |
(2-methoxyphenoxy)methyl-trimethylsilane |
InChI |
InChI=1S/C11H18O2Si/c1-12-10-7-5-6-8-11(10)13-9-14(2,3)4/h5-8H,9H2,1-4H3 |
Clé InChI |
ROCVRIYMRBGSHM-UHFFFAOYSA-N |
SMILES canonique |
COC1=CC=CC=C1OC[Si](C)(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


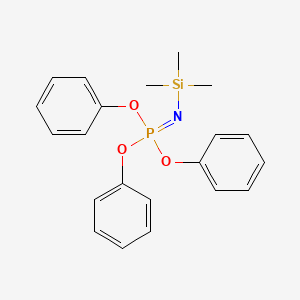
![N-{2-[(Methylsulfanyl)methyl]phenyl}-3-(trifluoromethyl)benzamide](/img/structure/B14515090.png)
![Propan-2-yl 2-[(morpholin-4-yl)amino]ethane-1-sulfonate](/img/structure/B14515106.png)
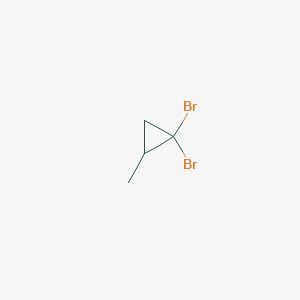
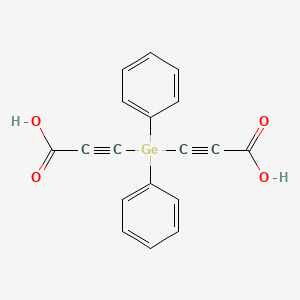
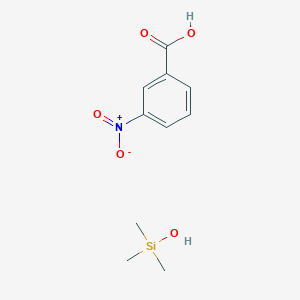

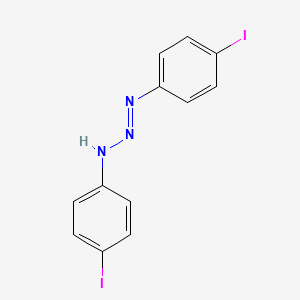
![3-Methyl-1,3,4,6,7,11b-hexahydro-2H-pyrimido[6,1-a]isoquinoline](/img/structure/B14515142.png)
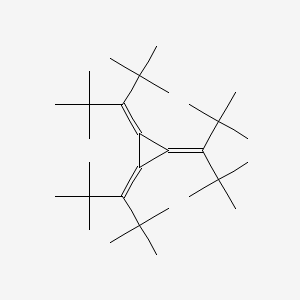
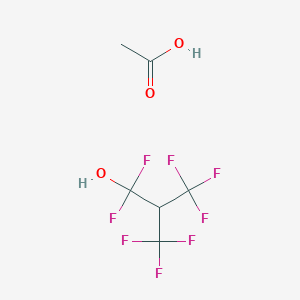

![4-{[(2-Chlorophenyl)(6-oxocyclohexa-2,4-dien-1-ylidene)methyl]amino}butanoic acid](/img/structure/B14515181.png)
